N-(4-methyl-1,3-thiazol-2-yl)-2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide
Description
N-(4-methyl-1,3-thiazol-2-yl)-2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide is a heterocyclic acetamide derivative featuring a fused thiazolo[3,2-a]pyrimidinone core linked to a 4-methylthiazole moiety via an acetamide bridge. The compound’s structure combines two pharmacologically significant heterocycles: the thiazole ring, known for its role in antimicrobial and antitumor agents, and the thiazolo[3,2-a]pyrimidinone scaffold, which is associated with anti-inflammatory and kinase-inhibitory properties. The presence of methyl substituents at the 4-position of the thiazole and the 6-position of the pyrimidinone likely enhances lipophilicity and metabolic stability, factors critical for bioavailability and target engagement .
For example, compounds with thiazole-thiadiazole hybrids (e.g., ZINC2459465 in ) exhibit antimicrobial activity, and thieno[2,3-d]pyrimidin-triazole derivatives () demonstrate similar efficacy .
Properties
IUPAC Name |
2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S2/c1-7-4-14-13-17(11(7)19)9(6-21-13)3-10(18)16-12-15-8(2)5-20-12/h4-5,9H,3,6H2,1-2H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXQGNQEVXXOLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)C(CS2)CC(=O)NC3=NC(=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
The thiazole ring, a key structural component of this compound, is known to interact with biological targets through the delocalization of a lone pair of π-electrons of the sulfur atom. This interaction can lead to various biochemical changes depending on the specific target and the nature of the interaction.
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biological processes, including energy metabolism (as in the case of vitamin b1 or thiamine), synthesis of neurotransmitters, and various cellular signaling pathways.
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may be well-absorbed and distributed in the body. The metabolism and excretion of these compounds would depend on their specific chemical structure and the presence of functional groups that can be modified by metabolic enzymes.
Result of Action
Given the diverse biological activities associated with thiazole derivatives, it can be inferred that the compound may have a wide range of potential effects at the molecular and cellular levels.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(4-methyl-1,3-thiazol-2-yl)-2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide with structurally and functionally related heterocyclic acetamides:
Key Structural and Functional Insights:
Core Heterocycles: The target compound’s thiazolo[3,2-a]pyrimidinone core distinguishes it from thieno[3,2-d]pyrimidinones () and thiazolidinones (). The fused thiazole-pyrimidine system may offer unique binding interactions compared to single-ring systems. Replacement of sulfur with oxygen (e.g., in pyrimidinols) or nitrogen (e.g., in triazoles) alters electronic properties and hydrogen-bonding capacity, impacting target selectivity .
Substituent Effects: Methyl Groups: The 4-methylthiazole and 6-methylpyrimidinone substituents in the target compound likely improve membrane permeability compared to sulfamoyl () or phenyl () groups, which may enhance solubility but reduce lipophilicity . Sulfur vs. Oxygen Linkers: Sulfanyl bridges () confer rigidity and resistance to enzymatic cleavage, whereas acetamide linkers () provide flexibility for conformational adaptation .
Pharmacological Outcomes: Antimicrobial activity is prevalent in sulfur-rich analogs (e.g., thiadiazoles in , thiazoles in ), likely due to interference with bacterial thioredoxin reductase or DNA gyrase .
Synthesis Strategies: Cyclocondensation (e.g., thiazolidinone formation in ) and click chemistry () are common for building fused heterocycles. Software like SHELX and ORTEP () are critical for structural validation, particularly for confirming anisotropic displacement parameters in crystallographic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
